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Compound of Interest |

Compound Name: 8-Chloro-7-methylquinoline
CAS No.: 102653-25-8
Cat. No.: B2520078
. J

Executive Summary & Compound Identity

8-Chloro-7-methylquinoline is a halogenated quinoline derivative often utilized as a scaffold

in medicinal chemistry and as a precursor in the synthesis of organocatalysts.[3][4][5] Its

structural integrity is defined by the fusion of a pyridine ring and a benzene ring, substituted at

the 7-position with a methyl group and at the 8-position with a chlorine atom.[4][5]

Property Data
IUPAC Name 8-Chloro-7-methylquinoline
CAS Registry Number 102653-25-8
C
Molecular Formula H
CIN
Molecular Weight 177.63 g/mol

Physical State

Yellow oily solid

R

Value

0.40 (Hexanes:EtOAc 80:[3][4][5][6]20)
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Experimental Protocols

The spectroscopic data below was obtained following the isolation of the compound via column
chromatography.

Synthesis & Isolation Context

o Synthesis: Typically prepared via electrophilic aromatic substitution (chlorination) of 7-
methylquinoline using N-chlorosuccinimide (NCS) or similar chlorinating agents under
organocatalytic conditions.[3][4]

 Purification: The crude reaction mixture is purified using flash column chromatography on
silica gel.

o Mobile Phase: A gradient of Hexanes:Ethyl Acetate (80:20 v/v) is standard for elution.[1][3]

Instrumentation Standards
 NMR: Spectra recorded at 400 MHz (
H) and 100 MHz (
C) in deuterated chloroform (CDCI
). Chemical shifts (
) are referenced to the residual solvent peak (CHCI
. 7.26 ppm).[1][3]

e MS: Electron lonization (EI) mass spectrometry.[1][3][7][8][9]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][7]1[8][9][10]
H NMR Data Analysis

The proton NMR spectrum exhibits the characteristic deshielding of the heteroaromatic ring
protons, particularly H-2.[1][3]
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Table 1:

H NMR Assignments (400 MHz, CDCI

)

Shift (

ppm)

Coupling

Multiplicity ~ Constant(

Hz)

Integration

Assignment

Structural
Insight

9.01

dd

1H

H-2

-proton to
Nitrogen;
highly
deshielded.
[41[5]

8.10

dd

1H

H-4

Peri-position;
deshielded by
aromatic ring
current.[1][3]

[5]

7.61

1H

H-5

Ortho to H-6;
part of the

benzenoid
ring.[1][3][4]

7.39

2H

H-3, H-6

Overlapping

signals of the

-proton (Py)
and
benzenoid
proton.[4][5]

2.61

3H

-CH

Methyl group
at C-7;
distinct
singlet.[3][4]
[5]
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C NMR Data Analysis

The carbon spectrum confirms the presence of 10 unique carbon environments, consistent with
the substitution pattern.

Table 2:

C NMR Assignments (100 MHz, CDCI

)
Shift (
Assignment Type Notes

ppm)

Most deshielded carbon (
150.8 C-2 (CH)

to N).[3][4]

Bridgehead carbon adjacent to
144.6 C-8a (Quaternary) N

Substituted with Chlorine
137.7 C-8 (Quaternary) )

(ipso).[1][3]
136.2 C-4 (CH) Para to Nitrogen.

Substituted with Methyl (ipso).
132.1 C-7 (Quaternary)

[11[3]
129.4 C-5 (CH) Benzenoid ring carbon.[1][3][4]
127.7 C-4a (Quaternary) Bridgehead carbon.[1][3][4]
125.7 C-6 (CH) Benzenoid ring carbon.[1][3][4]
120.9 C-3 (CH) to Nitrogen.[1][3][4]
21.0 -CH Methyl carbon.[1][3][4]

Mass Spectrometry (MS) Profile[1][3]
Fragmentation Analysis
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The Electron lonization (El) spectrum is dominated by the molecular ion and the subsequent
loss of the halogen atom.[1][3]

Table 3: Key Mass Spectral Peaks (El)

Relative Intensity . Fragmentation
m/z lon Identity ]

(%) Logic
179 15

Cl Isotope peak.[3][4]

Molecular lon (
177 54
CI).[1][3]

Loss of Chlorine
142 100 (Base) radical (Aromatization
stabilized).[1][3]

141 25 Dehydrohalogenation.

Ring degradation
product.[1][3]

89 29

Isotopic Pattern Verification

The intensity ratio of 177 (54%) to 179 (15%) is approximately 3.6:1, which is consistent with
the natural abundance of Chlorine isotopes (

Cl:
Cl
3:1), confirming the presence of a single chlorine atom.[1][3]

Structural Visualization & Logic

The following diagram illustrates the logical flow of structural confirmation based on the spectral
data provided above.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/8-Methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://www.bldpharm.com/products/2385373-46-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/8-Methylquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/7-Chloroquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2520078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1H NMR (400 MHz)
Key: 9.01 ppm (H-2)
H-2 Deshielding vV
confirms Quinoline _ . -
8-Chloro-7-methylquinoline |EEEEGEG_E: St
(C10H8CIN)

Proton Assignment

Carbon Backbone 13C NMR (100 MHz)
10 Unique Signals | ________ -
Loss of Cl

(miz 142)

MW Verification

Fragmentation

Mass Spec (El)
Cl Confirmation

M+ =177, Base = 142 | Cl Confirmation  _ _ _ __ _______
\ Isotope Pattern
177:179 (~3:1)
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Figure 1: Structural elucidation workflow correlating experimental spectral nodes with molecular
identity.[5]

Infrared (IR) Spectroscopy Characteristics

While specific experimental IR peak lists are less commonly tabulated for this specific isomer in
open databases compared to NMR, the following characteristic bands are diagnostic for 8-
Chloro-7-methylquinoline based on functional group physics:

3050-3010 cm

: Aromatic C-H stretching.[1][3][4]

2920-2850 cm

: Methyl C-H stretching (sp

)-[11[3]

1620-1570 cm

: C=C and C=N ring stretching vibrations (Quinoline skeleton).[1][3]

1080-1035 cm

: Aryl Chloride (C-CI) bond stretching.[3][4]
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e 830-750 cm

: C-H out-of-plane bending (indicative of substitution patterns).

References

e Rogers, D. A., & Hopkins, M. D. (2020).[1][3][5] U.S. Food and Drug Administration-Certified
Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and
Heteroaromatics.[1][3][4] ACS Omega, 5(13), 7693-7704.[1][5] [1][3]

+ National Center for Biotechnology Information. (n.d.).[1][3] PubChem Compound Summary
for CID 102653-25-8, 8-Chloro-7-methylquinoline. Retrieved from PubChem.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 8-Chloro-7-
methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2520078#spectroscopic-data-of-8-chloro-7-
methylquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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